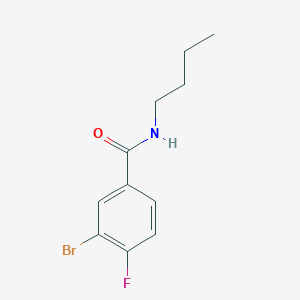

3-Bromo-N-butyl-4-fluorobenzamide

Description

Evolution of Halogenated Benzamides in Medicinal Chemistry and Chemical Biology

Halogenated benzamides have a rich history in medicinal chemistry, with their evolution marked by an increasing understanding of how halogen atoms influence molecular properties. Initially, halogens were often incorporated to increase lipophilicity, thereby improving membrane permeability and oral absorption. Over time, it became evident that halogens, particularly fluorine and bromine, could play more specific roles in molecular interactions. The introduction of these atoms can alter the electronic nature of the aromatic ring, influence metabolic stability, and participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity with biological targets. This has led to the development of numerous halogenated benzamides with a range of biological activities, including antimicrobial, anticancer, and antipsychotic properties. researchgate.net

Significance of the Fluorobenzamide and Bromobenzamide Scaffold in Contemporary Research

The fluorobenzamide and bromobenzamide scaffolds are of particular importance in modern drug discovery and chemical biology. The presence of a fluorine atom, as seen in the 4-fluoro position of the target compound, can significantly impact a molecule's pKa, conformation, and metabolic stability. Fluorine's high electronegativity can modulate the acidity of the amide proton and influence interactions with enzyme active sites.

Bromine, on the other hand, is a larger and more polarizable halogen. Its presence, as in the 3-bromo substitution, can introduce specific steric and electronic effects. Bromine can act as a key binding element through halogen bonding and can also serve as a synthetic handle for further chemical modifications, such as cross-coupling reactions to introduce additional molecular complexity. The combination of both fluorine and bromine on a benzamide (B126) scaffold, as in 3-Bromo-N-butyl-4-fluorobenzamide, presents a unique chemical entity with potential for novel biological activities and applications.

Research Trajectory of this compound within Nitrogen-Containing Organic Compounds

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its structural components place it firmly within the broader research trajectory of nitrogen-containing organic compounds. The N-butyl group is a common feature in many biologically active molecules, often contributing to optimal lipophilicity and target engagement. The core structure, a disubstituted benzamide, is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. researchgate.net Therefore, the research trajectory for this compound is likely aimed at exploring its potential as an intermediate in the synthesis of more complex molecules or as a candidate for screening in various biological assays, leveraging the combined effects of its bromo, fluoro, and N-butyl substituents.

Overview of Multidisciplinary Approaches in Compound Characterization and Functional Elucidation

The characterization of a novel compound like this compound would involve a suite of modern analytical techniques. The initial confirmation of its structure would rely on spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be essential to determine the connectivity of atoms, while Infrared (IR) spectroscopy would confirm the presence of key functional groups, such as the amide carbonyl and N-H bonds. Mass spectrometry (MS) would be used to verify the molecular weight and elemental composition.

For a crystalline solid, single-crystal X-ray diffraction could provide the definitive three-dimensional structure, revealing bond lengths, bond angles, and intermolecular interactions. researchgate.net The functional elucidation of such a compound would typically involve screening against a panel of biological targets, such as enzymes or receptors, to identify any potential biological activity. Further studies might then explore its mechanism of action and structure-activity relationships.

Detailed Research Findings

Due to the limited specific research on this compound, detailed experimental findings are not available. However, based on the analysis of structurally related compounds, a plausible synthetic approach and expected characterization data can be inferred.

A common method for the synthesis of N-substituted benzamides is the acylation of an amine with a benzoyl chloride. In this case, 3-bromo-4-fluorobenzoyl chloride would be reacted with n-butylamine to yield the desired product. The starting 3-bromo-4-fluorobenzoic acid can be prepared from commercially available precursors.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1065074-05-6 |

| Molecular Formula | C₁₁H₁₃BrFNO |

| Molecular Weight | 274.13 g/mol |

| Appearance | Expected to be a solid |

| Solubility | Expected to be soluble in organic solvents like DMSO and methanol (B129727) |

This data is based on information from chemical suppliers and computational predictions.

Table 2: Representative Spectroscopic Data for a Halogenated N-Butylbenzamide

| Technique | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the butyl chain protons (triplets and multiplets), aromatic protons (doublets and multiplets), and the amide N-H proton (a broad singlet or triplet). |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons (showing C-F and C-Br coupling), and the aliphatic carbons of the butyl group. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretch, C=O stretch (amide I), and N-H bend (amide II). |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of the compound, along with a characteristic isotopic pattern due to the presence of bromine. |

This data is inferred from typical values for structurally similar compounds.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-N-butyl-4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrFNO/c1-2-3-6-14-11(15)8-4-5-10(13)9(12)7-8/h4-5,7H,2-3,6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFOVUPQZPZUAAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC(=C(C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674541 | |

| Record name | 3-Bromo-N-butyl-4-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065074-05-6 | |

| Record name | 3-Bromo-N-butyl-4-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Crystallographic Investigations of 3 Bromo N Butyl 4 Fluorobenzamide and Analogues

Elucidation of Molecular Structure via High-Resolution Nuclear Magnetic Resonance Spectroscopy

High-resolution NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of organic molecules. Through a combination of one-dimensional and two-dimensional experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

While specific experimental data for 3-Bromo-N-butyl-4-fluorobenzamide is not widely published, its ¹H and ¹³C NMR spectra can be reliably predicted based on data from close structural analogues, including 3-bromo-4-fluorobenzoic acid chemicalbook.com, N-butylbenzamide, and other substituted benzamides rsc.org.

¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the aromatic protons and the N-butyl chain. The aromatic region will feature three protons. The proton at C-5 will appear as a triplet, coupled to both the C-6 proton and the fluorine atom at C-4. The proton at C-2, adjacent to the bromine, is anticipated to be a doublet, while the proton at C-6 will likely be a doublet of doublets. The N-butyl group will exhibit four signals: a triplet for the terminal methyl group (δ ≈ 0.9 ppm), two multiplets for the internal methylene (B1212753) groups (δ ≈ 1.4-1.6 ppm), and a triplet for the methylene group attached to the nitrogen (δ ≈ 3.4 ppm), which may show broadening due to its proximity to the amide bond. A broad singlet corresponding to the N-H proton is expected around δ 6.5 ppm.

¹³C NMR Spectroscopy: The carbon spectrum will display 11 unique signals. The carbonyl carbon of the amide is the most deshielded, appearing around 165-167 ppm. The aromatic carbons will appear between δ 115 and 165 ppm. The carbon bearing the fluorine atom (C-4) will be significantly deshielded and show a large one-bond C-F coupling constant. The carbon attached to the bromine (C-3) will have its chemical shift influenced by the "heavy atom effect," which can cause a more upfield shift than expected based on electronegativity alone. stackexchange.com The four aliphatic carbons of the butyl group are expected in the upfield region (δ ≈ 13-40 ppm). docbrown.info Quaternary carbons, such as C-1, C-3, and C-4, are expected to show weaker signal intensity compared to protonated carbons. youtube.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

To confirm the predicted assignments and establish unambiguous connectivity, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the adjacent protons in the N-butyl chain (-CH₂-CH₂-CH₂-CH₃) and between the neighboring aromatic protons (H-5 with H-6). nist.gov

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon. It would definitively link the proton signals of the butyl chain and the aromatic ring to their corresponding carbon signals listed in Table 1. nist.gov

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful experiment for establishing long-range (2-3 bond) C-H correlations, which piece together the molecular fragments. Crucial correlations would be expected from the N-H proton and the N-CH₂ protons to the carbonyl carbon (C=O) and the aromatic C-1. Correlations from the aromatic protons to neighboring and quaternary carbons would confirm the substitution pattern on the ring. For example, H-2 would show a correlation to C-4. nist.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, not necessarily through bonds. A key NOESY correlation would be seen between the amide N-H proton and the protons of the adjacent N-CH₂ group. Correlations between aromatic protons, such as H-2 and H-6, would provide information about the preferred conformation around the C-N amide bond. nist.gov

Vibrational Spectroscopy for Functional Group Characterization and Conformational Analysis

Vibrational spectroscopy, including both infrared and Raman techniques, provides detailed information about the functional groups present in a molecule and can offer insights into its conformational state.

The FTIR spectrum of this compound is expected to show a number of characteristic absorption bands. Data from analogues like N-tert-butylbenzamide and 3-bromo-4-fluorobenzonitrile (B1266296) allow for detailed predictions. nih.govresearchgate.net

N-H Stretch: A sharp, medium-intensity peak around 3300 cm⁻¹ is characteristic of the N-H stretching vibration in a secondary amide. docbrown.info

C-H Stretches: Aliphatic C-H stretching vibrations from the butyl group will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). Aromatic C-H stretches will be found at slightly higher wavenumbers (3000-3100 cm⁻¹).

Amide I Band (C=O Stretch): This is one of the most intense and characteristic peaks in the spectrum for an amide, expected in the region of 1640-1680 cm⁻¹. Its precise position is sensitive to hydrogen bonding and conformation. stackexchange.comdocbrown.info

Amide II Band (N-H Bend): Another strong, characteristic amide peak, resulting from a combination of N-H bending and C-N stretching, is expected around 1540-1570 cm⁻¹. docbrown.info

Aromatic C=C Stretches: Peaks in the 1450-1600 cm⁻¹ region correspond to the skeletal vibrations of the benzene (B151609) ring.

C-F and C-Br Stretches: The C-F stretching vibration gives rise to a strong absorption in the 1200-1250 cm⁻¹ range. The C-Br stretch is found at much lower frequencies, typically between 550 and 650 cm⁻¹.

Table 2: Predicted FTIR and Raman Vibrational Frequencies for this compound

Raman spectroscopy provides vibrational information that is complementary to FTIR. While polar functional groups like C=O give strong IR signals, non-polar and symmetric bonds often produce strong Raman signals. For this compound, the Raman spectrum would be particularly useful for observing the aromatic ring vibrations and the carbon-halogen stretches. nih.gov The symmetric "ring breathing" mode of the substituted benzene ring would be expected to give a particularly strong signal. The C-Br stretch is also typically more prominent in the Raman spectrum than in the IR spectrum. chemicalbook.com

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular mass of a compound, which allows for the unambiguous confirmation of its molecular formula. The calculated monoisotopic mass of this compound (C₁₁H₁₃BrFNO) is 273.0168 Da.

The electron ionization (EI) mass spectrum would also provide a characteristic fragmentation pattern that serves as a molecular fingerprint. A key feature would be the molecular ion peak ([M]⁺˙), which would appear as a pair of peaks of nearly equal intensity at m/z 273 and 275, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

Predicted major fragmentation pathways include:

Loss of the butyl radical: Cleavage of the C-N bond can lead to the loss of a butyl radical (•C₄H₉), resulting in a fragment ion corresponding to [3-bromo-4-fluorobenzamide]⁺ at m/z 216/218.

McLafferty Rearrangement: A common pathway for N-alkyl amides involves the transfer of a gamma-hydrogen from the alkyl chain to the carbonyl oxygen, followed by the elimination of an alkene (butene, C₄H₈). This would produce a fragment ion at m/z 217/219.

Formation of the Benzoyl Cation: Cleavage of the amide C-N bond is a dominant fragmentation pathway for benzamides. This would form the 3-bromo-4-fluorobenzoyl cation at m/z 202/204. nih.gov

Loss of Carbon Monoxide: The benzoyl cation can subsequently lose a molecule of carbon monoxide (CO) to form the 3-bromo-4-fluorophenyl cation at m/z 174/176. nih.gov

Table 3: Predicted High-Resolution Mass Spectrometry Fragments for this compound

Table of Mentioned Compounds

Single Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

The arrangement of molecules within a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular forces. For this compound, several key interactions would be anticipated to direct its supramolecular architecture.

Hydrogen Bonding: The secondary amide group (-CONH-) is a classic hydrogen bond donor (the N-H group) and acceptor (the C=O group). It is expected that strong intermolecular N—H···O hydrogen bonds would be a dominant feature in the crystal lattice, linking molecules into chains, sheets, or more complex three-dimensional networks. In similar structures, like N-(arylsulfonyl)-4-fluorobenzamides, N—H···O hydrogen bonds are primary drivers of the crystal packing, often forming distinct motifs. rsc.org

Halogen Bonding: The bromine atom on the benzamide (B126) ring can act as a halogen bond donor. This occurs when the region of positive electrostatic potential on the bromine atom (the σ-hole) interacts with a Lewis basic site, such as the carbonyl oxygen or even the fluorine atom of a neighboring molecule (C-Br···O or C-Br···F). rsc.orgresearchgate.net Studies on other brominated aromatic compounds, such as 4-Bromo-N-(2-nitrophenyl)benzamide, have revealed the presence of short Br···Br contacts, indicating that halogen-halogen interactions can also play a significant role in stabilizing the crystal structure. researchgate.netmdpi.com

A hypothetical table of expected intermolecular interactions is presented below.

| Interaction Type | Donor | Acceptor | Expected Geometry/Significance |

| Hydrogen Bond | N-H (amide) | O=C (amide) | Formation of 1D chains or 2D sheets; highly directional and strong. |

| Halogen Bond | C-Br | O=C (amide) | Directional interaction contributing to packing, often linear. |

| Halogen Bond | C-Br | F-C | Weaker directional interaction. |

| Pi-Pi Stacking | Phenyl Ring | Phenyl Ring | Offset or face-to-face stacking, contributing to crystal cohesion. |

The solid-state conformation of this compound would be revealed by X-ray diffraction, with particular interest in the torsional angles that define the molecule's shape.

Amide Bond Planarity: The amide C-N bond is known to have significant double bond character, resulting in a planar or near-planar arrangement of the atoms in the -CONH- group.

Butyl Chain Conformation: The n-butyl group is flexible, with rotation possible around its C-C single bonds. In the crystalline state, it would adopt a specific, low-energy conformation. Typically, flexible alkyl chains adopt an extended, all-trans (anti-periplanar) conformation to minimize steric strain, similar to the conformations observed in butane. youtube.com However, crystal packing forces can sometimes induce gauche conformations.

Ring-Amide Torsion: The torsional angle between the plane of the phenyl ring and the plane of the amide group is a critical parameter. This angle is influenced by a balance between electronic effects (conjugation, which favors planarity) and steric hindrance. In related benzamides, this angle can vary significantly depending on the substitution pattern. rsc.org

Key torsional angles that would be determined are listed in the table below.

| Torsional Angle | Atoms Involved (Example) | Significance |

| Phenyl-Amide | C(ar)-C(ar)-C(=O)-N | Defines the orientation of the amide group relative to the aromatic ring. |

| Amide-Butyl | C(=O)-N-C(butyl)-C(butyl) | Defines the orientation of the n-butyl chain. |

| Butyl Chain | C(n)-C(n+1)-C(n+2)-C(n+3) | Determines the conformation (e.g., anti vs. gauche) of the alkyl chain. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. For this compound dissolved in a suitable solvent (e.g., ethanol (B145695) or acetonitrile), the spectrum would be expected to show characteristic absorption bands.

The benzamide chromophore is the primary absorber of UV light in this molecule. The expected electronic transitions would be:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring and the carbonyl group. They are typically high-energy transitions, resulting in strong absorption bands in the short-wavelength UV region (around 200-280 nm). The substitution of the benzene ring with bromine and fluorine atoms would be expected to cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted benzamide.

n → π* Transitions: These involve the excitation of a non-bonding electron (from the lone pairs on the carbonyl oxygen) to a π* antibonding orbital. These transitions are lower in energy and intensity compared to π → π* transitions and often appear as a weak shoulder on the tail of the main absorption band at longer wavelengths (typically >280 nm).

The specific wavelengths (λmax) and intensities (molar absorptivity, ε) of these absorptions provide a fingerprint for the compound's electronic structure. Studies on other brominated aromatic compounds confirm that transitions in these regions are characteristic. researchgate.netsharif.edu

A table summarizing the anticipated UV-Vis absorption data is provided below.

| Transition Type | Chromophore | Expected λmax Range (nm) | Expected Molar Absorptivity (ε) (L mol-1 cm-1) |

| π → π | Phenyl Ring, C=O | 200 - 280 | High (10,000 - 50,000) |

| n → π | C=O | 280 - 320 | Low (10 - 100) |

Computational Chemistry and Molecular Modeling of 3 Bromo N Butyl 4 Fluorobenzamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to predict its vibrational modes (frequencies). By finding the lowest energy conformation, DFT provides crucial data on bond lengths, bond angles, and dihedral angles.

For instance, DFT calculations on related benzamide-containing structures have successfully predicted their geometries. Studies on compounds like (Z)-4-bromo-N-(4-butyl-3(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide, which shares a brominated aromatic ring and a butyl group, have utilized DFT to achieve an optimized crystal structure, confirming good mechanical stability. nih.gov Similarly, DFT has been applied to analyze the vibrational spectra (FT-IR and Raman) of molecules like 3-chloro-4-hydroxyquinolin-2(1H)-one. ijcce.ac.ir In such studies, the calculated vibrational frequencies are often scaled to correct for approximations in the theoretical model, showing strong agreement with experimental data. ijcce.ac.ir This allows for precise assignment of spectral bands to specific molecular motions, such as the characteristic C=O and N-H stretching vibrations of the amide group. ijcce.ac.ir

Table 1: Representative Example of DFT-Calculated Vibrational Frequencies for an Analogous Compound This table illustrates typical data obtained from DFT calculations on a related molecule, 3-chloro-4-hydroxyquinolin-2(1H)-one, as specific data for the title compound is not available.

| Vibrational Mode | Experimental Wavenumber (cm⁻¹) | Calculated (Scaled) Wavenumber (cm⁻¹) | Assignment |

| C=O (Ketonic) | 1690 | 1650 | Asymmetric Stretching |

| C=O (Quinoline) | 1632 | 1608 | Symmetric Stretching |

Source: Adapted from studies on 3-chloro-4-hydroxyquinolin-2(1H)-one. ijcce.ac.ir

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO relates to a molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between these two orbitals (HOMO-LUMO gap) is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. mdpi.com

From the HOMO and LUMO energies, several reactivity descriptors can be calculated:

Ionization Potential (I): The energy required to remove an electron (≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (≈ -ELUMO).

Electronegativity (χ): The ability to attract electrons (χ = (I+A)/2).

Chemical Hardness (η): Resistance to change in electron distribution (η = (I-A)/2).

Softness (S): The reciprocal of hardness (S = 1/η).

Electrophilicity Index (ω): A measure of electrophilic power (ω = μ²/2η, where μ is the chemical potential). conicet.gov.arnih.govnih.gov

Studies on various aromatic compounds, such as 4-(Dimethylamino) Benzaldehyde and 3-bromo-2-hydroxypyridine (B31989), have extensively used HOMO-LUMO analysis to understand charge transfer within the molecule and predict its reactivity. mdpi.comconicet.gov.arnih.gov For 3-Bromo-N-butyl-4-fluorobenzamide, the electron-withdrawing bromine and fluorine atoms on the phenyl ring would be expected to influence the energies of these orbitals significantly.

Table 2: Example of Calculated Reactivity Descriptors from HOMO-LUMO Energies for a Related Compound This table demonstrates the type of data derived from HOMO-LUMO analysis for 3-bromo-2-hydroxypyridine (3-Br-2-HyP) as a representative example.

| Parameter | Value (eV) |

| EHOMO | -7.467 |

| ELUMO | -1.475 |

| HOMO-LUMO Gap (ΔE) | 5.992 |

Source: Data derived from studies on 3-Br-2-HyP. mdpi.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines interactions between filled (donor) and vacant (acceptor) orbitals, quantifying their stabilization energy (E(2)). This analysis is particularly useful for understanding hyperconjugation, delocalization of electron density, and intramolecular charge transfer. ijcce.ac.irconicet.gov.arnih.gov

For a molecule like this compound, NBO analysis could reveal:

The nature of the C-N amide bond.

Charge delocalization from the lone pairs of oxygen, nitrogen, and halogen atoms to antibonding orbitals in the phenyl ring.

The strength of intramolecular hydrogen bonds, if any.

In studies of similar molecules, NBO analysis has been crucial for explaining molecular stability arising from these charge delocalization events. ijcce.ac.irnih.gov For instance, the analysis can quantify the stabilization energy from the interaction between a lone pair on an oxygen atom (nO) and an adjacent anti-bonding orbital (π*C-C), indicating electron delocalization.

Molecular Docking Simulations for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific protein target. It is an essential tool in drug discovery for screening virtual libraries of compounds and understanding their potential mechanisms of action.

Docking algorithms place the ligand into the binding site of a protein in various conformations and score each pose based on a scoring function, which estimates the binding affinity (often expressed in kcal/mol). A more negative docking score typically indicates a more favorable binding interaction.

While specific docking targets for this compound are not defined in the searched literature, studies on analogous compounds demonstrate the utility of this method. For example, a derivative, (Z)-4-bromo-N-(4-butyl-3(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide, was docked against the elastase enzyme, yielding a docking score of -7.4 kcal/mol, suggesting it could be a potential inhibitor. nih.gov This process helps identify the most likely binding pose and provides a quantitative estimate of how strongly the compound might interact with a biological target.

Beyond predicting binding affinity, docking simulations reveal the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions can include:

Hydrogen bonds: Crucial for specificity and affinity.

Hydrophobic interactions: Interactions between nonpolar regions.

Pi-stacking: Interactions involving aromatic rings.

Halogen bonds: Interactions involving the bromine atom.

In the docking study of the elastase inhibitor mentioned above, the analysis identified a key hydrogen bond with the amino acid residue Gln34. nih.gov It also highlighted hydrophobic interactions with several other residues, including Asn76, Glu80, Thr75, Asn74, Ser37, Tyr38, and Leu73. nih.gov Identifying these "hotspots" is critical for structure-activity relationship (SAR) studies, guiding the chemical modification of the ligand to improve its potency and selectivity.

Table 3: Example of Molecular Docking Results for a Structurally Related Benzamide (B126) Derivative This table summarizes findings from a docking study of (Z)-4-bromo-N-(4-butyl-3(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide with the elastase enzyme.

| Parameter | Finding |

| Protein Target | Elastase |

| Binding Affinity (Docking Score) | -7.4 kcal/mol |

| Key Hydrogen Bond Interaction | Gln34 (Bond length: 3.1 Å) |

| Key Hydrophobic Interacting Residues | Asn76, Glu80, Thr75, Asn74, Ser37, Tyr38, Leu73 |

Source: Data from a study on a quinoline-based iminothiazoline derivative. nih.gov

Scoring Functions and Docking Algorithm Validation

In the context of structure-based drug design involving this compound, molecular docking is a pivotal computational technique. nih.govnih.gov This method predicts the preferred orientation and conformation, or "pose," of the molecule when bound to a specific protein target. The process relies on two key components: a search algorithm that generates possible poses and a scoring function that ranks them. mdpi.com

The validation of a docking algorithm and its associated scoring function for a specific target of interest for this compound would be a critical first step. This typically involves "re-docking," where a known co-crystallized ligand is removed from the protein's binding site and then docked back in using the software. A successful validation is often determined by the root-mean-square deviation (RMSD) between the predicted pose and the original crystal structure pose, with a value of less than 2.0 Å generally considered a good result.

Scoring functions, which are essential for evaluating the binding affinity, are broadly categorized into force-field-based, knowledge-based, and empirical types. nih.gov The choice of scoring function can significantly impact the outcome of a virtual screening campaign. Their performance is typically assessed on their ability to:

Docking power: Correctly identify the native binding mode from a set of generated decoys. nih.gov

Screening power: Distinguish known active compounds from inactive molecules in a database. nih.gov

Scoring power: Accurately rank compounds based on their experimental binding affinities. nih.gov

A hypothetical validation of a docking protocol for a target of this compound would involve these assessments to ensure the reliability of subsequent virtual screening.

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior and Binding Stability

Following initial docking studies, Molecular Dynamics (MD) simulations provide a powerful means to understand the dynamic nature of the interaction between this compound and its biological target over time.

Analysis of Ligand-Target Complex Stability and Conformational Ensembles

MD simulations model the movements and interactions of atoms and molecules over a specific period, offering insights that static docking cannot. For a complex of this compound and its target protein, an MD simulation would reveal the stability of the binding pose predicted by docking.

Key analyses in this area include:

Root Mean Square Deviation (RMSD): Tracking the RMSD of the protein backbone and the ligand over the simulation time indicates the stability of the system. A plateau in the RMSD values suggests the complex has reached equilibrium.

Root Mean Square Fluctuation (RMSF): This analysis identifies the fluctuation of individual amino acid residues, highlighting flexible regions of the protein upon ligand binding.

Hydrogen Bond Analysis: The persistence of hydrogen bonds between this compound and the protein throughout the simulation is a strong indicator of a stable interaction.

These simulations would generate a conformational ensemble, a collection of different low-energy states of the complex, providing a more realistic picture of the binding event than a single static pose.

Solvent Effects and Binding Free Energy Calculations

MD simulations are performed in an explicit solvent environment, typically water, which allows for a more accurate representation of the biological system. This is crucial as solvent molecules can play a significant role in mediating ligand-protein interactions.

A primary goal of advanced MD simulations is the calculation of binding free energy, which provides a quantitative measure of the affinity between the ligand and the target. Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to estimate the binding free energy from the MD simulation trajectory. These calculations can help to refine the ranking of potential drug candidates and provide a deeper understanding of the energetic contributions to binding.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is another cornerstone of computational drug discovery that could be applied to this compound to identify novel compounds with similar biological activity.

Development of Ligand-Based and Structure-Based Pharmacophore Models

A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

There are two main approaches to developing a pharmacophore model:

Ligand-Based: This method is used when the 3D structure of the target protein is unknown. It involves aligning a set of known active molecules and extracting the common chemical features that are presumed to be responsible for their activity.

Structure-Based: When the 3D structure of the target protein complexed with a ligand is available, a pharmacophore model can be generated directly from the interactions observed in the binding site. This provides a more precise map of the key interaction points.

For this compound, if a set of active analogs existed, a ligand-based model could be developed. If its complex with a protein was structurally determined, a structure-based model would be created to guide further discovery.

Structure Activity Relationship Sar Studies of 3 Bromo N Butyl 4 Fluorobenzamide Derivatives

Systematic Substitution Effects on Biological Activity

The biological activity of benzamide (B126) derivatives can be finely tuned by altering the substituents on the aromatic ring and the N-alkyl group. These modifications can impact the molecule's interaction with its biological target, as well as its pharmacokinetic properties.

Halogen atoms, such as bromine and fluorine, play a significant role in modulating the biological activity of drug candidates. Their size, electronegativity, and ability to form halogen bonds can influence binding affinity and selectivity for a target.

The following table summarizes the impact of halogen substitutions on the activity of various benzamide-related compounds.

| Compound Class | Halogen Substituent | Position | Observed Effect on Activity | Target/Assay |

| Biphenyl Methanones | Bromine, Chlorine | - | High activity | Mycobacterium tuberculosis researchgate.net |

| Substituted Benzamides | Polar H-bond accepting/donating | meta (5-), para (4-) | Enhanced binding affinity | D4 Dopamine (B1211576) Receptor nih.gov |

| 2,6-diarylbenzenesulfonamides | Electron-donating/-withdrawing | Flanking rings | Fine-tunes acidity and proton affinity | - |

This table is generated based on findings from related compound series to infer potential effects on 3-Bromo-N-butyl-4-fluorobenzamide.

The N-alkyl substituent, in this case, the butyl group, is a key determinant of the pharmacological profile of benzamide derivatives. The length and branching of this alkyl chain can significantly affect properties such as lipophilicity, which in turn influences cell membrane permeability and binding to the target protein.

Research on various classes of compounds has consistently demonstrated the importance of the N-alkyl chain. For instance, in a series of N-alkyl-3-benzylimidazolium iodide salts, the alkyl chain length was shown to influence the physical properties of the salts. rsc.orgresearchgate.net Similarly, studies on phosphonium-based ionic liquids revealed that an increase in the alkyl group chain length of the fatty acid anion led to increased antimicrobial toxicity. researchgate.net In ionically-functionalized block polymers, shorter alkyl side chains resulted in stronger ionic aggregates and greater toughness. rsc.org These findings suggest that the n-butyl group in this compound is likely optimized for a balance of lipophilicity and steric fit within its biological target. Any modification, such as increasing or decreasing the chain length or introducing branching, would be expected to alter its activity.

The table below illustrates the general effects of N-alkyl chain modifications observed in different molecular contexts.

| Compound Series | Modification | Observed Effect |

| N-alkyl-3-benzylimidazolium iodide salts | Varied alkyl chain length | Influenced physical properties rsc.orgresearchgate.net |

| Phosphonium based fatty acid ionic liquids | Increased alkyl chain length | Increased antimicrobial toxicity researchgate.net |

| Ionically-functionalized block polymers | Shorter alkyl side chains | Stronger ionic aggregates, greater toughness rsc.org |

| Isobutenyl compounds | Varied alkyl chain length | Showed an odd-even effect in 2D structures nih.gov |

This table provides insights into how the N-butyl group of this compound might influence its properties based on studies of other N-alkylated compounds.

The benzamide core is a common scaffold in medicinal chemistry, and its modification, along with substitutions on the aromatic ring, offers a versatile strategy for drug design. nih.gov The amide bond itself is a stable and synthetically accessible feature. nih.gov

The aromatic ring of the benzamide can be modified in several ways, including the introduction of various substituents or even its replacement with other aromatic systems. nih.govnih.gov For example, the replacement of a benzene (B151609) ring with a benzimidazole (B57391) moiety is a known strategy in the development of anticancer agents. researchgate.net The nature and position of substituents on the aromatic ring can dramatically alter the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. Studies on 2,6-diarylbenzenesulfonamides have shown that substituents on flanking aromatic rings can fine-tune the properties of the sulfonamide moiety through space. sdu.dk

The following table provides examples of how modifications to the benzamide core and aromatic ring have been used in drug discovery.

| Modification Strategy | Example | Therapeutic Area/Target |

| Replacement of benzene ring | Benzimidazole introduction | Anticancer researchgate.net |

| Substitution on flanking aromatic rings | Electron-donating/withdrawing groups | Modulation of sulfonamide properties sdu.dk |

| Nucleophilic aromatic substitution | Formation of dibenzoxazepinones | General synthetic strategy researchgate.net |

| Direct electrophilic aromatic substitution | Carboxamidation with cyanoguanidine | Benzamide synthesis nih.gov |

This table highlights various strategies for modifying the core structure of benzamides to alter their biological activity.

Conformational Flexibility and SAR Correlations

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. The conformational flexibility of the this compound molecule, particularly around the amide bond and the N-butyl chain, will dictate how well it can adapt its shape to fit into a binding site.

SAR studies often consider the molecule's preferred conformations and the energy barriers between them. For a molecule to be active, it must be able to adopt a specific "bioactive" conformation. Research on conformationally-flexible benzamide analogues has led to the identification of compounds with high affinity and selectivity for dopamine D3 receptors. nih.gov The ability of the molecule to adopt different shapes can be crucial for its ability to interact with various biological targets.

Physicochemical Descriptors and Their Correlation with Biological Response

Quantitative Structure-Activity Relationship (QSAR) studies utilize physicochemical descriptors to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. frontiersin.org These descriptors can be broadly categorized as electronic, steric, and hydrophobic.

For this compound, key descriptors would include:

Lipophilicity (log P): The n-butyl group and the halogen substituents will significantly influence the molecule's partitioning between aqueous and lipid environments.

Electronic parameters: The electron-withdrawing effects of the bromine and fluorine atoms will affect descriptors such as the Hammett constant.

Topological and 3D descriptors: Molecular weight, shape indices, and solvent-accessible surface area are important for understanding steric interactions.

QSAR studies on various benzamide derivatives have successfully identified key descriptors for their biological activity. For example, a QSAR study on benzylidene hydrazine (B178648) benzamides with anticancer activity found that descriptors like Log S and molar refractivity (MR) were important. jppres.com Similarly, a study on 2-thioarylalkyl benzimidazole derivatives used quantum chemical descriptors like dipole moment and the energy of the highest occupied molecular orbital (EHOMO) to model their anthelmintic activity. biolscigroup.us

The table below lists some common physicochemical descriptors and their relevance in QSAR studies of benzamide-like molecules.

| Descriptor Type | Specific Descriptor | Relevance |

| Hydrophobic | Log P / Log S | Membrane permeability, target binding jppres.comasianpubs.org |

| Electronic | Dipole moment, EHOMO, LUMO | Reactivity, electrostatic interactions biolscigroup.usresearchgate.net |

| Steric/Topological | Molar Refractivity (MR), Molecular Weight | Molecular size and polarizability jppres.com |

| 3D | Solvent Accessible Surface Area | Interaction with the biological target |

This table outlines key parameters used to correlate the structure of compounds like this compound with their biological effects.

Targeting Specific Enzymes or Receptors through SAR Modifications

The ultimate goal of SAR studies is to design molecules that can selectively target specific enzymes or receptors involved in a disease process. youtube.comyoutube.com Benzamide derivatives have been shown to be versatile scaffolds for targeting a wide range of biological molecules. nih.gov

For instance, substituted benzamides have been designed as inhibitors of enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1), which are relevant to Alzheimer's disease. nih.gov Others have been developed as ligands for G protein-coupled receptors like the dopamine D4 receptor. nih.gov The specific pattern of substitutions on the benzamide ring and the nature of the N-alkyl group are critical for achieving selectivity for a particular target. SAR studies on benzamides and isoindolines have identified inhibitors of SARS-CoV PLpro, demonstrating the broad applicability of this chemical class. nih.gov Benzimidazoles, which share structural similarities, have been investigated as anti-inflammatory agents. mdpi.com

The following table provides examples of specific enzymes and receptors targeted by benzamide and related structures.

| Target Class | Specific Target | Therapeutic Area |

| Enzymes | Acetylcholinesterase (AChE), β-secretase (BACE1) | Alzheimer's Disease nih.gov |

| Enzymes | SARS-CoV PLpro | Antiviral nih.gov |

| Receptors | Dopamine D4 Receptor | Neuroscience nih.gov |

| Receptors | Dopamine D3 and Sigma 2 Receptors | Neuroscience nih.gov |

| Enzymes | - | Anti-inflammatory mdpi.com |

| Receptors | Enzyme-linked receptors (e.g., RTKs, RSTKs) | Various (e.g., cancer) sinobiological.com |

This table illustrates the diverse range of biological targets that can be modulated by compounds based on the benzamide scaffold.

Based on a comprehensive search of available scientific literature, there is no published research data corresponding to the biological and pharmacological activities of the specific chemical compound This compound as outlined in the requested article structure.

The search for in vitro studies on its antiproliferative effects, cytotoxicity against specific cancer cell lines (MCF-7, HT-29, HepG-2, PANC-1, A549, HeLa, SW1116), mechanisms of cell cycle modulation, apoptosis induction, or comparative cytotoxicity with established anticancer agents yielded no specific results for this compound.

Similarly, no studies were found that investigated the enzyme inhibition potential of this compound, specifically concerning its activity against alpha-glucosidase or Protein Tyrosine Phosphatase 1B (PTP1B).

While the requested areas of study—such as cancer cell line screening and enzyme inhibition—are standard in drug discovery, and research exists for various other benzamide, bromo-substituted, or fluoro-substituted compounds, this particular molecule does not appear to have been the subject of published research in these contexts. Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided detailed outline for this compound.

Biological Activity and Pharmacological Potential of 3 Bromo N Butyl 4 Fluorobenzamide and Analogues

Enzyme Inhibition Studies

Lysine-Specific Demethylase 1 (LSD1) Inhibition

Analogues of 3-Bromo-N-butyl-4-fluorobenzamide, particularly those based on benzamide (B126) and tranylcypromine (B92988) scaffolds, have been investigated for their potential to inhibit Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in various cancers. nih.gov Shifting the benzamide group on the tranylcypromine phenyl ring from the ortho to the meta or para position has been shown to increase anti-LSD1 potency. nih.gov

Specifically, para-substituted trans and cis isomers of N-(2-aminocyclopropyl)phenyl)benzamides demonstrate potent inhibition of LSD1 at low nanomolar concentrations. nih.gov In cellular assays using human leukemia cell lines, these para and meta enantiomers effectively inhibit LSD1, leading to the increased expression of target genes like Gfi-1b and ITGAM. nih.gov Further studies on tranylcypromine analogues with double-substituted benzamide residues have identified compounds with submicromolar cell growth inhibition against acute myeloid leukemia (AML) and acute promyelocytic leukemia (APL) cells. nih.gov For instance, certain benzamide derivatives show high metabolic stability in mouse and human intrinsic clearance assays, marking them as promising candidates for further development. nih.gov

Table 1: LSD1 Inhibitory Activity of Selected Benzamide Analogues

| Compound Class/Derivative | Target | IC50 Value | Cell Line | Reference |

|---|---|---|---|---|

| Double-substituted benzamide (3a) | LSD1 | Low nM range | MV4-11 (AML) | nih.gov |

| Double-substituted benzamide (3c) | LSD1 | Low nM range | NB4 (APL) | nih.gov |

| para-substituted N-(2-aminocyclopropyl)phenyl)benzamides (11a,b,g,h) | LSD1 | Low nM range | - | nih.gov |

| Thieno[3,2-b]pyrrole derivative (50) | LSD1 | 8.4 nM | - | mdpi.com |

| Thieno[3,2-b]pyrrole derivative (51) | LSD1 | 6.7 nM | - | mdpi.com |

| Thieno[3,2-b]pyrrole derivative (52) | LSD1 | 7.8 nM | - | mdpi.com |

LIM Kinase (LIMK1/2) Inhibition

LIM domain kinases 1 and 2 (LIMK1 and LIMK2) are key regulators of actin cytoskeletal dynamics and have emerged as therapeutic targets in cancer and neurological disorders. nih.gov A benzamide analogue, TH257 (N-Butyl-4-[(phenylamino)sulfonyl]-N-(phenylmethyl)benzamide), has been identified as a potent and highly selective allosteric inhibitor of both LIMK1 and LIMK2. focusbiomolecules.comtribioscience.com

TH257 demonstrates significant inhibitory potency with IC50 values of 238 nM for LIMK1 and 91 nM for LIMK2. focusbiomolecules.comtribioscience.com Its high selectivity is a key feature, showing no off-target activity against a panel of 468 other kinases. focusbiomolecules.com Functionally, TH257 has been observed to inhibit neurite outgrowth in N1E-115 cells in a dose-dependent manner. focusbiomolecules.comtribioscience.com A comparative assessment of various LIMK1/2 inhibitors identified TH257 as a potent and selective tool suitable for in vitro and in vivo pharmacological studies to understand LIMK function. researchgate.net

Table 2: Inhibitory Activity of TH257 against LIMK1 and LIMK2

| Compound | Target | IC50 Value | Reference |

|---|---|---|---|

| TH257 | LIMK1 | 238 nM | focusbiomolecules.comtribioscience.com |

| TH257 | LIMK2 | 91 nM | focusbiomolecules.comtribioscience.com |

Receptor Antagonist/Agonist Profiling

Zinc-Activated Channel (ZAC) Antagonism

The Zinc-Activated Channel (ZAC) is a member of the Cys-loop receptor superfamily. nih.gov Research has identified N-(thiazol-2-yl)-benzamide analogues as the first selective antagonists for this channel. nih.govresearchgate.net A library screening first identified 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester, a halogenated benzamide, as a novel ZAC antagonist. nih.govresearchgate.net

Further investigation of analogues led to the identification of more potent inhibitors, including N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB), with IC50 values in the range of 1-3 μM. nih.gov TTFB acts as a roughly equipotent antagonist of both zinc- and proton-evoked ZAC activity, as well as the channel's spontaneous activity. nih.govresearchgate.net It is a selective antagonist, showing no significant activity at other receptors like 5-HT3A, α3β4 nicotinic acetylcholine, GABAA, or glycine (B1666218) receptors at concentrations up to 30 μM. nih.govresearchgate.net The mechanism of action for this class of benzamide analogues is suggested to be as negative allosteric modulators that target the transmembrane or intracellular domains of the receptor. nih.govresearchgate.net

Table 3: ZAC Antagonistic Activity of Selected Benzamide Analogues

| Compound | Activity | IC50 Value | Reference |

|---|---|---|---|

| N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB) | ZAC Antagonist | 1-3 μM | nih.gov |

| 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester | ZAC Antagonist | >3 μM (Initial Hit) | nih.gov |

Anti-inflammatory Activity Assessment

Benzamide derivatives have demonstrated significant potential as anti-inflammatory agents through various mechanisms. ontosight.ai A series of nitro-substituted benzamide derivatives were found to inhibit nitric oxide (NO) production in LPS-induced macrophages, with some compounds showing IC50 values as low as 3.7 μM. nih.gov These compounds were also found to suppress the expression of COX-2, IL-1β, and TNF-α. nih.gov

Other research has focused on N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives as selective COX-2 inhibitors. nih.gov Several analogues in this series exhibited potent in vitro COX-2 inhibition with IC50 values in the range of 0.06-0.71 μM and demonstrated significant in vivo anti-inflammatory activity in a carrageenan-induced rat paw edema model, with some showing superior activity to the standard drug ibuprofen. nih.gov Additionally, N-(2-Bromo-phenyl)-2-hydroxy-benzamide derivatives have been evaluated for their ability to inhibit proteinase activity, a measure of anti-inflammatory action. These compounds proved to be highly efficient in inhibiting trypsin activity, with IC50 values significantly lower than that of the standard, acetylsalicylic acid. mdpi.com

Table 4: Anti-inflammatory Activity of Selected Benzamide Analogues

| Compound Class/Derivative | Assay | Result (IC50 / % Inhibition) | Reference |

|---|---|---|---|

| Nitro substituted benzamide (Cmpd 5) | NO Production Inhibition | IC50: 3.7 μM | nih.gov |

| Nitro substituted benzamide (Cmpd 6) | NO Production Inhibition | IC50: 5.3 μM | nih.gov |

| N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide (3d) | COX-2 Inhibition | IC50: 0.06 μM | nih.gov |

| N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide (3d) | Rat Paw Edema | 84.09% Inhibition | nih.gov |

| N-(2-Bromo-phenyl)-2-hydroxy-benzamide | Proteinase (Trypsin) Inhibition | IC50: 0.04–0.07 mg/mL | mdpi.com |

Antimicrobial Activity Evaluations

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Halogenated benzamide analogues have shown notable antibacterial activity, particularly against Gram-positive bacteria. nih.govpurdue.edu Studies on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives revealed activity against Gram-positive strains with Minimum Inhibitory Concentrations (MIC) between 2.5–5.0 mg/mL, though no inhibition was observed against Gram-negative bacteria at the tested concentrations. mdpi.com

A distinct class of analogues, halogenated N-(1,3,4-oxadiazol-2-yl)benzamides, have emerged as potent antimicrobial agents against a range of clinically important pathogens. nih.govnih.gov These compounds, including derivatives with trifluoromethylthio (SCF3) and pentafluorosulfanyl (SF5) groups, exhibit strong activity against drug-resistant Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), with MIC values as low as 0.25 µg/mL. nih.govguidetopharmacology.org Certain compounds in this series also show potent activity against the Gram-negative pathogen Neisseria gonorrhoeae. nih.gov For example, compounds HSGN-237 and HSGN-238 are active against MRSA with MICs of 0.25-0.5 µg/mL and against N. gonorrhoeae with MICs of 0.06-0.12 µg/mL. nih.gov

Table 5: Antibacterial Activity of Selected Halogenated Benzamide Analogues

| Compound Class/Derivative | Bacterial Strain | MIC Value | Reference |

|---|---|---|---|

| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Gram-positive bacteria | 2.5 - 5.0 mg/mL | mdpi.com |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Gram-negative bacteria | No inhibition | mdpi.com |

| Halogenated N-(1,3,4-oxadiazol-2-yl)benzamide (HSGN-218) | MRSA | 0.06 - 0.25 µg/mL | nih.gov |

| Halogenated N-(1,3,4-oxadiazol-2-yl)benzamide (HSGN-237) | MRSA (USA300) | 0.5 µg/mL | nih.gov |

| Halogenated N-(1,3,4-oxadiazol-2-yl)benzamide (HSGN-237) | N. gonorrhoeae (WHO-X) | 0.12 µg/mL | nih.gov |

| Halogenated N-(1,3,4-oxadiazol-2-yl)benzamide (HSGN-238) | MRSA (USA300) | 0.25 µg/mL | nih.gov |

| Halogenated N-(1,3,4-oxadiazol-2-yl)benzamide (HSGN-238) | N. gonorrhoeae (WHO-X) | 0.06 µg/mL | nih.gov |

Antitubercular Activity

The benzamide scaffold is a recognized pharmacophore in the development of new antitubercular agents. Research has shown that substituted benzamides can exhibit potent activity against Mycobacterium tuberculosis (Mtb), including multi-drug-resistant (MDR) strains. nih.gov The activity is often linked to the inhibition of essential bacterial enzymes. For instance, some benzamides have been identified as inhibitors of the Mtb QcrB subunit of the cytochrome bc1 complex, which is crucial for cellular respiration. acs.org

The specific antitubercular activity of this compound has not been explicitly reported in publicly available literature. However, structure-activity relationship (SAR) studies on analogous compounds provide insights into its potential efficacy. The presence of halogen atoms, such as bromine and fluorine, on the benzene (B151609) ring is a common feature in many active antitubercular compounds. acs.orgnih.gov These substitutions can influence the compound's lipophilicity, electronic properties, and binding affinity to the target protein.

The table below summarizes the antitubercular activity of several benzamide analogues, demonstrating the impact of various substitutions.

| Compound/Analogue | Substitution Pattern | Target/Assay | Activity (MIC/IC90) | Reference |

| Analogue 1 (16) | Thiophene (B33073) at C-5, 3-fluorophenethyl amide | Mtb QcrB | IC90 = 0.13 µM | acs.org |

| Analogue 2 (22f) | Methyl at C-5, 3-fluorophenethyl amide | Mtb QcrB | IC90 = 0.09 µM | acs.org |

| Analogue 3 (22d) | Morpholine (B109124) at C-5, 4-bromophenethyl amide | Mtb QcrB | IC90 = 0.33 µM | acs.org |

| Analogue 4 (4m) | 2-furan at C-5, 3-fluorophenethyl amide | Mtb QcrB | IC90 = 0.58 µM | acs.org |

| Benzamide Inhibitor | Not specified | Mtb α-TRPS | 100% growth inhibition at 25 µg/mL | nih.gov |

In vitro ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Drug-Likeness Assessment

The evaluation of ADME properties is critical in early-stage drug discovery to predict the pharmacokinetic behavior of a compound. For this compound, these properties can be predicted using standard in vitro assays and computational models based on data from analogous structures.

Microsomal stability assays are a primary tool for evaluating the metabolic clearance of a compound by Phase I enzymes, primarily Cytochrome P450 (CYP) enzymes located in the liver microsomes. evotec.comcreative-bioarray.com In this assay, the test compound is incubated with liver microsomes (typically from human, rat, or mouse) and a cofactor like NADPH to initiate metabolic reactions. enamine.net The rate of disappearance of the parent compound over time is measured by LC-MS/MS, which allows for the calculation of key parameters like half-life (t½) and intrinsic clearance (Clint). evotec.comenamine.net

While specific data for this compound is unavailable, the metabolic fate of benzamides is generally understood. The N-butyl group would be susceptible to oxidative metabolism, such as hydroxylation at various positions along the alkyl chain or N-dealkylation. The aromatic ring is another potential site for oxidation, although the presence of electron-withdrawing halogen atoms (bromo and fluoro) can sometimes decrease the rate of aromatic hydroxylation.

SAR studies on related benzamide series have often focused on modifying parts of the molecule to improve metabolic stability. For example, in one series of antitubercular benzamides, a metabolically labile morpholine group was replaced with more stable thiophene or methyl substituents, leading to compounds with improved profiles. acs.org Compound 16 from that study, for instance, demonstrated good metabolic stability in human liver microsomes. acs.org

The table below outlines the typical experimental parameters for an in vitro microsomal stability assay.

| Parameter | Typical Condition | Purpose |

| System | Human or Rat Liver Microsomes | Source of metabolic (Phase I) enzymes. creative-bioarray.com |

| Microsome Conc. | 0.5 mg/mL | Standard protein concentration for the reaction. creative-bioarray.com |

| Compound Conc. | 1-3 µM | Test concentration for the drug candidate. |

| Cofactor | NADPH (1 mM) | Initiates the catalytic cycle of CYP enzymes. creative-bioarray.com |

| Time Points | 0, 5, 15, 30, 45, 60 min | To measure the rate of compound depletion. creative-bioarray.com |

| Analysis | LC-MS/MS | Quantifies the remaining parent compound. enamine.net |

| Outputs | t½ (min), Clint (µL/min/mg protein) | Measures of metabolic stability. enamine.net |

Based on its structure, this compound would be expected to undergo Phase I metabolism. The precise rate of turnover would need to be determined experimentally to assess its potential as a drug candidate.

The Caco-2 cell permeability assay is the industry standard for predicting human intestinal absorption of orally administered drugs. nih.gov Caco-2 cells are a human colon adenocarcinoma cell line that, when grown as a monolayer, differentiate to form tight junctions and express transporters and efflux pumps, mimicking the intestinal barrier. nih.gov

The assay measures the rate of a compound's transport from an apical (AP, gut lumen side) to a basolateral (BL, blood side) chamber, and vice versa. The results are reported as an apparent permeability coefficient (Papp). A bidirectional assay, measuring both AP-to-BL and BL-to-AP transport, is used to calculate an efflux ratio (Papp(BL-AP) / Papp(AP-BL)). An efflux ratio greater than 2 suggests the compound is a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport substances back into the gut lumen, reducing absorption. nih.gov

No experimental Caco-2 data exists for this compound. However, its structural characteristics—moderate lipophilicity from the bromo and N-butyl groups—suggest that it is likely to have moderate to high passive permeability. For comparison, the alkaloid tryptanthrin, which also possesses a lipophilic polycyclic structure, displayed high permeability with a Papp coefficient >32.0 × 10⁻⁶ cm/s and was not a substrate for P-gp efflux. nih.gov

The permeability of a compound is generally classified as low, moderate, or high based on its Papp value, as shown in the table below.

| Papp (x 10⁻⁶ cm/s) | Permeability Classification | Predicted Human Absorption |

| < 1 | Low | < 20% |

| 1 - 10 | Moderate | 20 - 80% |

| > 10 | High | > 80% |

Given its structure, this compound would likely fall into the moderate to high permeability category. However, its potential interaction with efflux pumps would need to be confirmed experimentally, for instance, by conducting the permeability assay in the presence of a known P-gp inhibitor like verapamil. nih.gov

The benzamide scaffold is known to interact with a range of biological targets, particularly G-protein coupled receptors (GPCRs). Substituted benzamides are a well-established class of antipsychotic and antiemetic drugs that primarily act as antagonists at dopamine (B1211576) D2 receptors. documentsdelivered.com Therefore, it is crucial to assess the selectivity profile of any new benzamide-based compound to understand its potential for off-target effects.

The selectivity of this compound would be predicted through a combination of computational (in silico) screening and in vitro binding assays. The compound would be tested against a panel of receptors, ion channels, and enzymes to identify potential unintended interactions. For benzamides, this panel would critically include dopamine and serotonin (B10506) receptors. acs.orgnih.gov

Studies on antipsychotic benzamides like amisulpride (B195569) have revealed fascinating selectivity profiles. For instance, the two enantiomers of amisulpride bind to different receptors: the S-enantiomer has high affinity for dopamine D2/D3 receptors, while the R-enantiomer preferentially binds to the serotonin 5-HT7 receptor. acs.org This demonstrates that even subtle structural differences can dramatically alter selectivity. The specific substitution pattern on this compound—the bromo group at position 3, fluoro at position 4, and the N-butyl amide—will determine its unique binding profile across these and other receptors.

The table below lists common targets and off-targets for compounds based on the benzamide scaffold.

| Target Class | Specific Receptors/Enzymes | Potential Effect | Reference |

| Dopamine Receptors | D2, D3, D4 | Antipsychotic, Neurological effects | documentsdelivered.comnih.gov |

| Serotonin Receptors | 5-HT3, 5-HT7 | Antiemetic, Antidepressant | acs.org |

| Adrenergic Receptors | α1, α2 | Cardiovascular side effects | - |

| Histamine Receptors | H1 | Sedation | - |

| hERG Channel | KCNH2 potassium channel | Cardiotoxicity risk | nih.gov |

In silico docking and in vitro assays would be necessary to determine the affinity of this compound for these targets and predict its therapeutic window and potential side-effect profile.

Mechanistic Investigations of Biological Action

Molecular Target Identification and Validation

There is currently no publicly available research identifying and validating specific molecular targets for 3-Bromo-N-butyl-4-fluorobenzamide. The process of target identification typically involves a variety of experimental and computational methods, such as affinity chromatography, expression cloning, and reverse screening against known target panels. Validation would further require genetic or pharmacological studies to confirm that the compound's effects are mediated through the identified target. Without such studies, the molecular targets of this compound remain unknown.

Binding Kinetics and Thermodynamics at Target Sites

As no molecular targets have been identified for this compound, there is no information available regarding its binding kinetics and thermodynamics. This area of study would typically involve determining the association and dissociation rate constants (kon and koff), the equilibrium dissociation constant (KD), and the thermodynamic parameters (enthalpy and entropy) of the binding interaction. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly used for these measurements.

Cellular Pathway Modulation and Signal Transduction Interruption

There are no studies available that describe the effects of this compound on cellular pathways or signal transduction. Research in this area would investigate how the compound affects specific signaling cascades, such as kinase pathways or second messenger systems, to understand its downstream cellular effects. This is a critical step in elucidating the functional consequences of target engagement.

Elucidation of Allosteric vs. Orthosteric Binding Mechanisms

Without an identified molecular target and binding studies, it is not possible to determine whether this compound would act via an allosteric or orthosteric binding mechanism. Orthosteric ligands bind to the primary, active site of a target, while allosteric modulators bind to a secondary, topographically distinct site to modulate the target's activity. uni.lu Differentiating between these mechanisms is fundamental to understanding the compound's mode of action.

Interactions with Nucleic Acids (e.g., DNA Intercalation)

No research has been published on the potential interactions of this compound with nucleic acids. Such interactions, which can include intercalation between DNA base pairs, groove binding, or covalent modification, are a known mechanism for certain classes of therapeutic agents. However, in the absence of relevant studies, it is unknown if this compound possesses such properties.

Drug Design and Lead Optimization Strategies for 3 Bromo N Butyl 4 Fluorobenzamide Analogues

Structure-Based Drug Design Approaches Utilizing Co-crystal Structures and Computational Modeling

Structure-based drug design (SBDD) is a powerful strategy that relies on the three-dimensional structure of the target protein to guide the design of potent and selective inhibitors.

Computational Modeling: In conjunction with crystallography, computational modeling techniques play a pivotal role. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. nih.gov For novel analogues of 3-Bromo-N-butyl-4-fluorobenzamide, docking studies would be used to virtually screen compounds and prioritize those with the most favorable predicted binding energies and interaction patterns. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the protein-ligand complex, allowing researchers to assess the stability of the interactions over time and understand the conformational changes that may occur upon binding. nih.gov This can help in refining the design of analogues to better fit the dynamic nature of the target's active site.

Ligand-Based Drug Design Incorporating SAR Data

In the absence of a target's crystal structure, ligand-based drug design (LBDD) methods are employed. These strategies are based on the principle that molecules with similar structures are likely to have similar biological activities.

Structure-Activity Relationship (SAR): SAR studies involve systematically modifying the structure of a lead compound, such as this compound, and evaluating the effect of these changes on its biological activity. nih.gov Key modifications would include:

Aromatic Ring Substituents: Varying the position and nature of the halogen substituents (bromo and fluoro) to explore their impact on potency and selectivity. The introduction of fluorine, for instance, can influence various properties, including binding affinity. nih.govacs.org

N-Alkyl Chain: Modifying the length and branching of the N-butyl group to probe the hydrophobic pocket of the binding site. acs.org

Amide Bond: Exploring bioisosteric replacements for the amide bond to improve metabolic stability or alter hydrogen bonding patterns. uzh.ch

The following interactive table illustrates a hypothetical SAR study for analogues of this compound, showing how modifications could influence inhibitory activity.

| Compound ID | R1 (Position 3) | R2 (Position 4) | N-Alkyl Group | Target Inhibition (IC50, nM) |

| Lead-001 | Br | F | n-Butyl | 50 |

| Analog-002 | Cl | F | n-Butyl | 75 |

| Analog-003 | I | F | n-Butyl | 40 |

| Analog-004 | Br | Cl | n-Butyl | 60 |

| Analog-005 | Br | F | iso-Butyl | 120 |

| Analog-006 | Br | F | Propyl | 90 |

| Analog-007 | Br | F | Cyclopropylmethyl | 45 |

This table contains hypothetical data for illustrative purposes.

Lead Compound Prioritization and Hit-to-Lead Development

Following initial screening and SAR studies, promising compounds are prioritized for further development in a process known as hit-to-lead. nih.govrsc.orgnih.gov This phase focuses on refining the initial "hits" into "lead" compounds with more drug-like properties. youtube.com The prioritization is based on a multi-parameter assessment that includes not only potency but also selectivity, preliminary ADME (absorption, distribution, metabolism, and excretion) properties, and synthetic tractability. nih.govrsc.orgnih.gov Promising analogues are then synthesized and subjected to a battery of in vitro assays to build a more comprehensive profile. youtube.com

Strategies for Improving Potency, Selectivity, and Metabolic Stability

A major focus of lead optimization is the concurrent improvement of potency, selectivity, and metabolic stability.

Improving Potency and Selectivity: Structure-based design is instrumental in enhancing potency by identifying opportunities for additional favorable interactions with the target. nih.gov For instance, modifying the N-butyl group to a cyclopropylmethyl group might lead to a better fit in a specific hydrophobic pocket. acs.org Selectivity against related off-targets is often achieved by exploiting subtle differences in the active sites of these proteins.

Improving Metabolic Stability: Benzamide-containing compounds can be susceptible to metabolic degradation. nih.gov Common strategies to enhance metabolic stability include:

Blocking Metabolic Hotspots: Identifying and blocking sites of metabolic oxidation is a key strategy. For the phenyl ring of this compound, this could involve introducing electron-withdrawing groups or replacing the benzene (B151609) ring with a more metabolically stable heterocycle like pyridine (B92270). pressbooks.pubnih.gov

Modifying Labile Groups: The N-butyl group could be a site for N-dealkylation. Introducing steric hindrance, for example by using a t-butyl group, can prevent this metabolic pathway.

Bioisosteric Replacement: Replacing the amide bond with a more stable group, such as a thioether or sulfone, can improve resistance to hydrolysis while maintaining biological activity. nih.gov

The table below presents hypothetical data on how structural modifications could improve the metabolic stability of a lead compound.

| Compound ID | Modification | In Vitro Metabolic Stability (t½, min) |

| Lead-001 | - | 15 |

| Analog-008 | Phenyl ring replaced with Pyridine | 45 |

| Analog-009 | N-butyl replaced with N-t-butyl | 60 |

| Analog-010 | Amide replaced with Thioether | 35 |

This table contains hypothetical data for illustrative purposes.

Addressing Developability Issues in Benzamide (B126) Drug Candidates

Beyond potency and selectivity, several "developability" factors must be addressed to ensure a compound is suitable for clinical development.

Physicochemical Properties: Optimizing properties such as solubility and lipophilicity is crucial for good oral bioavailability. nih.gov For benzamide analogues, high lipophilicity can sometimes be a challenge, leading to poor solubility and increased metabolic clearance. nih.gov Strategies to mitigate this include the introduction of polar functional groups.

Transporter Interactions: Some benzamide derivatives can be substrates for efflux transporters like P-glycoprotein (P-gp) or ABCG2, which can limit their efficacy. nih.gov Medicinal chemists often design analogues to reduce their interaction with these transporters.

Cardiotoxicity: A significant hurdle in drug development is potential cardiotoxicity, often mediated by the inhibition of the hERG potassium channel. Early screening for hERG activity is essential, and computational models can help predict this liability. nih.gov

By systematically applying these drug design and lead optimization strategies, it is possible to develop analogues of this compound with a desirable profile for further preclinical and clinical investigation.

Future Research Directions and Challenges in Benzamide Chemistry

Exploration of Novel Biological Targets for 3-Bromo-N-butyl-4-fluorobenzamide and its Derivatives

The biological activity of benzamide (B126) derivatives is diverse, targeting a range of proteins and pathways. For instance, some benzamides act as potent tubulin inhibitors, binding to the colchicine (B1669291) site and disrupting microtubule dynamics, a key strategy in cancer therapy. acs.org Others have been identified as smoothened (SMO) antagonists, interfering with the Hedgehog signaling pathway, which is implicated in certain cancers. nih.gov

Given the structural features of this compound—a halogenated aromatic ring coupled to an N-alkylated amide—it is plausible that it could exhibit activity against a variety of biological targets. Future research should involve high-throughput screening against a panel of cancer cell lines and a diverse set of receptors, enzymes, and ion channels to uncover its pharmacological profile. The presence of the fluorine and bromine atoms could enhance binding affinity and metabolic stability, making it an intriguing candidate for novel drug discovery.

A recent study highlighted the design of novel benzamide derivatives with an indole (B1671886) moiety as dual-target antiviral agents against influenza virus by binding to the PA C-terminal domain and viral nucleoprotein. nih.gov This underscores the potential for this compound and its analogues to be investigated for antiviral or other anti-infective properties.

Advanced Synthetic Methodologies for Stereoselective Synthesis

Recent advancements include rhodium-catalyzed C-H activation and annulation reactions of secondary aromatic amides with maleimides to produce spiro-γ-lactams. acs.org Furthermore, iridium-aluminum bifunctional catalysis has been employed for the meta-selective borylation of benzamides, offering a route to further functionalization. acs.org

The stereoselective synthesis of Z-enamides and enol ethers has been achieved using vinylbenziodoxolone (VBX) reagents, which are synthesized from the corresponding alkynyl reagents and N- or O-nucleophiles. nih.gov These methods could be explored for the synthesis of chiral derivatives of this compound, potentially leading to compounds with enhanced biological activity. The use of benzamide derivatives in stereochemical studies using circular dichroism also highlights the importance of controlling stereochemistry. nih.gov

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of lead compounds. nih.govijettjournal.orgmdpi.com These technologies can be applied to predict the physicochemical properties, biological activity, and potential toxicity of novel molecules like this compound.